1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene
Overview
Description
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a propoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene typically involves multiple steps. One common method includes the reaction of 1-chloro-2-methyl-4-nitrobenzene with 3-(4-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene can be compared with other similar compounds such as:
1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene: This compound lacks the methyl group on the benzene ring, which can influence its chemical properties and interactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-5-7-16(8-6-15)21-11-4-12-22-17-9-10-18(19)14(2)13-17/h5-10,13H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRTGMXVORCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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